- Halogenated volatiles from the fungus Geniculosporium and the actinomycete Streptomyces chartreusisBeilstein Journal of Organic Chemistry, 2013, 9, 2767-2777,
Cas no 90282-99-8 (1-Chloro-2,3-dimethoxybenzene)

1-Chloro-2,3-dimethoxybenzene 化学的及び物理的性質
名前と識別子
-
- 1-Chloro-2,3-dimethoxybenzene
- Benzene,1-chloro-2,3-dimethoxy-
- 3-Chloroveratrole
- 1,2-Dimethoxy-3-chloro-benzene
- Chlordimethoxybenzole
- 2,3-dimethoxychlorobenzene
- 1,2-Dimethoxy-3-chlorobenzene
- JVCXXMPHTZGGNV-UHFFFAOYSA-
- 1-Chloro-2,3-dimethoxy-benzene
- JVCXXMPHTZGGNV-UHFFFAOYSA-N
- 1-Chloro-2,3-dimethoxybenzene #
- Benzene, 3-chloro-1,2-dimethoxy
- FCH1116912
- AX8057724
- In
- 1-Chloro-2,3-dimethoxybenzene (ACI)
- 3-Chloro-1,2-dimethoxybenzene
- AKOS016846140
- MFCD00191399
- SCHEMBL197298
- 90282-99-8
- DTXSID10238079
- InChI=1/C8H9ClO2/c1-10-7-5-3-4-6(9)8(7)11-2/h3-5H,1-2H3
- CS-0099872
- T71440
- AS-59837
-
- MDL: MFCD00191399
- インチ: 1S/C8H9ClO2/c1-10-7-5-3-4-6(9)8(7)11-2/h3-5H,1-2H3
- InChIKey: JVCXXMPHTZGGNV-UHFFFAOYSA-N
- ほほえんだ: ClC1C(OC)=C(OC)C=CC=1
計算された属性
- せいみつぶんしりょう: 172.02900
- どういたいしつりょう: 172.029
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 119
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 18.5
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 2.2
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.21
- ふってん: 98°C/3mmHg(lit.)
- フラッシュポイント: 75.8°C
- 屈折率: 1.5330-1.5360
- PSA: 18.46000
- LogP: 2.35720
- ようかいせい: 未確定
1-Chloro-2,3-dimethoxybenzene セキュリティ情報
- ヒント:に警告
- 危害声明: H227
- 警告文: P210-P280-P403+P235-P501
1-Chloro-2,3-dimethoxybenzene 税関データ
- 税関コード:2909309090
- 税関データ:
中国税関コード:
2909309090概要:
2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
1-Chloro-2,3-dimethoxybenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C384758-100mg |
1-Chloro-2,3-dimethoxybenzene |
90282-99-8 | 100mg |
$ 65.00 | 2022-06-06 | ||
Chemenu | CM194656-10g |
1-chloro-2,3-dimethoxybenzene |
90282-99-8 | 95% | 10g |
$371 | 2021-06-16 | |
abcr | AB139557-5 g |
1-Chloro-2,3-dimethoxybenzene, 97%; . |
90282-99-8 | 97% | 5g |
€431.90 | 2023-05-09 | |
Ambeed | A882258-1g |
1-Chloro-2,3-dimethoxybenzene |
90282-99-8 | 97% | 1g |
$71.0 | 2024-04-16 | |
A2B Chem LLC | AB58176-25g |
1-chloro-2,3-dimethoxybenzene |
90282-99-8 | 97% | 25g |
$923.00 | 2024-05-20 | |
1PlusChem | 1P003EO0-1g |
1-Chloro-2,3-dimethoxybenzene |
90282-99-8 | >97.0%(GC) | 1g |
$53.00 | 2025-02-19 | |
eNovation Chemicals LLC | D747457-1g |
1-Chloro-2,3-dimethoxybenzene |
90282-99-8 | 97.0% | 1g |
$90 | 2024-06-07 | |
eNovation Chemicals LLC | D747457-5g |
1-Chloro-2,3-dimethoxybenzene |
90282-99-8 | 97.0% | 5g |
$220 | 2025-02-27 | |
TRC | C384758-50mg |
1-Chloro-2,3-dimethoxybenzene |
90282-99-8 | 50mg |
$ 50.00 | 2022-06-06 | ||
TRC | C384758-500mg |
1-Chloro-2,3-dimethoxybenzene |
90282-99-8 | 500mg |
$ 230.00 | 2022-06-06 |
1-Chloro-2,3-dimethoxybenzene 合成方法
ごうせいかいろ 1
1.2 Reagents: Triethylamine Solvents: Diethyl ether ; 10 min, rt
1.3 Reagents: Trifluoromethanesulfonyl chloride ; rt; 1 h, rt
1.4 Reagents: Water ; rt
ごうせいかいろ 2
1.2 Reagents: Hexachloroethane Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
- Modular Synthesis of Halogenated Xanthones by a Divergent Coupling StrategyJournal of Organic Chemistry, 2022, 87(14), 9375-9383,
ごうせいかいろ 3
1.2 Reagents: Carbon tetrachloride ; rt
1.3 Reagents: Water ; rt
- Photoreduction and photosubstitution of haloanisoles1981, , ,,
ごうせいかいろ 4
- Oxyhalogenation of aromatic compounds in presence of KCl or KBr and H2O2 over zeolitesStudies in Surface Science and Catalysis, 2001, 135, 3745-3750,
1-Chloro-2,3-dimethoxybenzene Raw materials
1-Chloro-2,3-dimethoxybenzene Preparation Products
1-Chloro-2,3-dimethoxybenzene 関連文献
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
1-Chloro-2,3-dimethoxybenzeneに関する追加情報
1-Chloro-2,3-Dimethoxybenzene: A Comprehensive Overview
1-Chloro-2,3-Dimethoxybenzene, also known by its CAS number CAS No. 90282-99-8, is a versatile aromatic compound with significant applications in various fields of chemistry. This compound is characterized by its benzene ring substituted with a chlorine atom at position 1 and methoxy groups at positions 2 and 3. The presence of these substituents imparts unique chemical and physical properties to the molecule, making it a valuable intermediate in organic synthesis and a key component in numerous industrial processes.
The synthesis of 1-Chloro-2,3-Dimethoxybenzene typically involves the chlorination of resorcinol derivatives under controlled conditions. Recent advancements in catalytic methods have enabled more efficient and selective synthesis pathways, reducing production costs and minimizing environmental impact. These developments have been documented in several peer-reviewed journals, highlighting the compound's potential for large-scale production.
In terms of chemical properties, 1-Chloro-2,3-Dimethoxybenzene exhibits strong electron-donating effects due to the methoxy groups, which influence its reactivity in various reactions. For instance, the compound is widely used as an intermediate in the preparation of pharmaceuticals, agrochemicals, and advanced materials. Its ability to undergo nucleophilic aromatic substitution reactions makes it particularly useful in synthesizing complex molecules with high precision.
Recent studies have explored the application of 1-Chloro-2,3-Dimethoxybenzene in the field of materials science. Researchers have demonstrated its potential as a precursor for the synthesis of conductive polymers and organic semiconductors. These findings have opened new avenues for its use in electronic devices such as organic light-emitting diodes (OLEDs) and flexible electronics.
The compound's stability under thermal and oxidative conditions has also been a subject of interest. Advanced spectroscopic techniques have been employed to study its degradation pathways, providing insights into its long-term storage and handling requirements. These studies underscore the importance of proper storage conditions to maintain the compound's integrity and functionality.
In conclusion, 1-Chloro-2,3-Dimethoxybenzene (CAS No. 90282-99-8) remains a critical component in modern chemistry due to its diverse applications and unique chemical properties. Ongoing research continues to uncover new opportunities for its use across various industries, solidifying its position as an essential compound in contemporary chemical research and development.
90282-99-8 (1-Chloro-2,3-dimethoxybenzene) 関連製品
- 2005282-00-6(4-(3-methoxypropyl)-4-methyl-4H,5H,6H,7H-furo3,2-cpyridine)
- 2171810-40-3(3-(4-chloro-3-methylphenyl)methylcyclopent-2-en-1-one)
- 1805953-16-5(2-(Chloromethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-6-carboxylic acid)
- 90033-61-7(methyl 3-(diethylcarbamoyl)sulfanylthiophene-2-carboxylate)
- 1361764-49-9(5-(2,4-Dichlorophenyl)-3-methoxy-2-nitropyridine)
- 1539705-31-1(1-Amino-3-(4-bromo-1h-pyrazol-1-yl)cyclopentane-1-carboxylic acid)
- 327979-94-2(1-benzyl-3-(6-chloro-4-phenylquinazolin-2-yl)aminothiourea)
- 1443347-86-1(Benzoyl chloride, 2-butoxy-5-methyl-)
- 1804910-40-4(Ethyl 5-cyano-3-fluoro-2-methoxybenzoate)
- 1889127-43-8(1-(3,4-dimethylphenyl)-2,2-dimethylcyclopropylmethanol)
